molecular formula C27H26N2O3 B11041945 (1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11041945
M. Wt: 426.5 g/mol
InChI Key: HUYXGJWAGCRFOS-UHFFFAOYSA-N
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Description

(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrroloquinoline core, followed by the introduction of the methoxy, trimethyl, and phenoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives with varying substituents. Examples include:

Uniqueness

What sets (1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

6-methoxy-9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C27H26N2O3/c1-17-16-27(2,3)29-25-22(17)14-21(31-4)15-23(25)24(26(29)30)28-18-10-12-20(13-11-18)32-19-8-6-5-7-9-19/h5-15,17H,16H2,1-4H3

InChI Key

HUYXGJWAGCRFOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O)OC)(C)C

Origin of Product

United States

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